molecular formula C13H18O3 B1596196 2-Butoxyethyl benzoate CAS No. 5451-76-3

2-Butoxyethyl benzoate

Cat. No. B1596196
CAS RN: 5451-76-3
M. Wt: 222.28 g/mol
InChI Key: NMBQBIACXMPEQB-UHFFFAOYSA-N
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Description

2-Butoxyethyl benzoate, also known as BEB, is a chemical compound that is widely used in various industries. It is a colorless liquid with a mild odor and is soluble in water, ethanol, and ether. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology. In

Scientific Research Applications

Mesogenic Properties

2-Butoxyethyl benzoate has been studied for its mesogenic properties, particularly in homologous series with butoxyethyl terminal chains. These studies involve synthesizing and characterizing compounds with varying carbon lengths in the alkyl chain, observing their liquid crystalline properties under a microscope, and using differential scanning calorimetry for phase transition temperatures. The research indicates that these compounds exhibit enantiotropic nematic and smectogenic mesophases, with differences in mesomorphic behavior depending on the central linkage and terminal chains (Koshti et al., 2021).

Anti-inflammatory Pharmaceuticals

A novel class of anti-inflammatory pharmaceuticals called NOSH compounds includes derivatives of aspirin bearing nitric oxide and hydrogen sulfide-releasing moieties. These compounds, including variants of 2-butoxyethyl benzoate, have shown significant efficacy in inhibiting the growth of various human cancer cell lines. One compound, NOSH-1, was found to be particularly potent, indicating the potential of these derivatives in anti-inflammatory and cancer treatment contexts (Kodela et al., 2012).

Antimycobacterial Properties

Research on substituted 2-hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates, which are related to 2-butoxyethyl benzoate, has revealed potential antimycobacterial properties. These compounds have shown higher activity against certain mycobacterial species compared to standard treatments like ciprofloxacin, isoniazid, or pyrazinamide. This indicates their potential use in treating mycobacterial infections (Tengler et al., 2013).

Anti-Juvenile Hormone Agents

Derivatives of 2-butoxyethyl benzoate have been investigated as anti-juvenile hormone (anti-JH) agents in insects. These compounds, when applied to insect larvae, induce symptoms of JH deficiency, such as precocious metamorphosis. This research is significant in understanding insect development and potentially in developing insect control strategies (Ishiguro et al., 2003).

Glucosylation Reactions in Plants

Studies on Arabidopsis glycosyltransferases have explored their activity toward various benzoates, including compounds related to 2-butoxyethyl benzoate. These enzymes are responsible for glucosylation reactions in plants, attaching glucose to small molecular weight compounds like benzoates. Understanding these reactions provides insights into plant metabolism and the potential for biotransformation applications (Lim et al., 2002).

properties

IUPAC Name

2-butoxyethyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-2-3-9-15-10-11-16-13(14)12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBQBIACXMPEQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50863546
Record name Ethanol, 2-butoxy-, 1-benzoate
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Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Butoxyethyl benzoate

CAS RN

5451-76-3
Record name Ethanol, 2-butoxy-, 1-benzoate
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Record name 2-Butoxyethyl benzoate
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Record name 2-Butoxyethyl benzoate
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Record name Ethanol, 2-butoxy-, 1-benzoate
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Record name Ethanol, 2-butoxy-, 1-benzoate
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Record name 2-butoxyethyl benzoate
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Record name 2-Butoxyethyl benzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H Tashiro, M Beroza, TP McGovern… - Chemicals evaluated as …, 1970 - cabdirect.org
… Of the products tested, 1396 were less attractive than the standard, 86 equally attractive and 20 more attractive; ENT-30512 (2-butoxyethyl benzoate) was the the most attractive of all in …
Number of citations: 1 www.cabdirect.org
J Otton, S Ratton, VA Vasnev… - Journal of Polymer …, 1989 - Wiley Online Library
… For the alcoholysis reaction between heptyl alcohol and 2butoxyethyl benzoate, it was found that if the reaction is carried out in an excess of alcohol (molar fraction in alcohol = 0.95), …
Number of citations: 31 onlinelibrary.wiley.com
AJ Nijenhuis, DW Grijpma, AJ Pennings - Macromolecules, 1992 - ACS Publications
… A comparable mechanism has been proposedfor the metal-catalyzed alcoholysis reaction of 2-butoxyethyl benzoate and n-heptyl alcohol with cobalt, zinc, or manganese catalysts.23 …
Number of citations: 543 pubs.acs.org

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